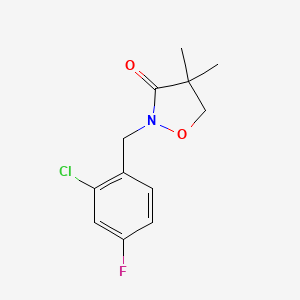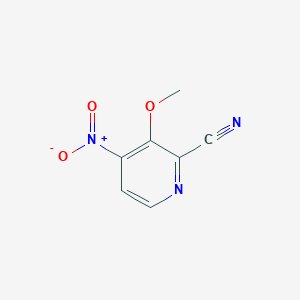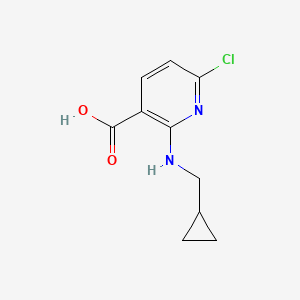![molecular formula C10H10N2O3 B8711581 6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8711581.png)
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound that belongs to the class of isatoic anhydrides. These compounds are known for their versatile applications in organic synthesis, particularly in the formation of nitrogen-containing heterocyclic structures. The compound is characterized by the presence of a dimethylamino group attached to the isatoic anhydride core, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of anthranilic acids. One common method is the reaction of anthranilic acid derivatives with phosgene, triphosgene, or ethyl chloroformate as the carbonyl source . Due to the high toxicity of phosgene and its analogs, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve the transformation of phthalic anhydride derivatives. This method includes the reaction of phthalic anhydrides with trimethylsilyl azide, leading to the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates . These intermediates then undergo further reactions to yield the desired anhydride.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinediones and other nitrogen-containing heterocycles.
Reduction: Reduction reactions can convert the anhydride into amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone (potassium peroxymonosulfate) and other peroxides.
Substitution: Reagents like ammonia, primary and secondary amines, and alcohols are used in nucleophilic substitution reactions.
Major Products
Oxidation: Quinazolinediones and other heterocyclic compounds.
Reduction: Amides and primary alcohols.
Substitution: Amides and esters.
Applications De Recherche Scientifique
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione involves its reactivity towards nucleophiles. The anhydride group is highly reactive and undergoes nucleophilic acyl substitution reactions. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and the stability of the resulting products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isatoic Anhydride: The parent compound, which lacks the dimethylamino group, is less reactive and has different chemical properties.
Phthalic Anhydride: Another related compound used in the synthesis of various derivatives, but with different reactivity and applications.
Quinazolinediones: Compounds formed from the oxidation of isatoic anhydrides, with distinct biological activities.
Uniqueness
6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of the dimethylamino group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it particularly valuable in the synthesis of complex nitrogen-containing heterocycles and biologically active molecules .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
6-(dimethylamino)-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c1-12(2)6-3-4-8-7(5-6)9(13)15-10(14)11-8/h3-5H,1-2H3,(H,11,14) |
Clé InChI |
AXWIAWCOIXYGJJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)NC(=O)OC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2S,4R)-4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B8711542.png)




![Ethyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B8711572.png)



